molecular formula C17H20N6O3 B5301599 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No. B5301599
M. Wt: 356.4 g/mol
InChI Key: OMICFBWOYIJXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, also known as MTBD, is a novel spirocyclic compound that has gained attention in recent years due to its potential applications in scientific research. The synthesis of MTBD involves the reaction of 5-methyl-1H-tetrazole-1-carboxylic acid with 3-(2-aminoethyl)benzoic acid, followed by cyclization and further modifications to yield the final product.

Scientific Research Applications

8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has shown promise as a potential therapeutic agent for various diseases and conditions, including cancer, inflammation, and neurological disorders. Its unique spirocyclic structure allows it to interact with biological targets in a specific and selective manner, making it a valuable tool for drug discovery and development. 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been found to modulate neurotransmitter release and synaptic transmission, suggesting its potential use in treating neurological disorders such as Alzheimer's disease and depression.

Mechanism of Action

8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one exerts its pharmacological effects by binding to specific targets in the body, such as enzymes, receptors, and ion channels. Its spirocyclic structure allows it to fit into binding pockets with high affinity and selectivity, leading to the modulation of biological processes. For example, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been shown to interact with the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression and cell differentiation. By inhibiting HDAC activity, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one can alter the expression of genes involved in cancer progression and inflammation. 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has also been found to bind to the ion channel TRPC6, which is involved in calcium signaling and cell proliferation. By blocking TRPC6 activity, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has been shown to have a range of biochemical and physiological effects, depending on its target and concentration. In cancer cells, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. It also inhibits angiogenesis and metastasis by suppressing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In inflammation, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. It also decreases the infiltration of immune cells into inflamed tissues by blocking chemokine receptors. In the nervous system, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one modulates neurotransmitter release and synaptic plasticity by interacting with ion channels and receptors. It has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes and blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, such as its relatively complex synthesis method, its potential for off-target effects, and its limited availability. Researchers must carefully consider these factors when designing experiments using 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one and ensure that appropriate controls and assays are used to validate its effects.

Future Directions

There are several future directions for research on 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, including its optimization as a therapeutic agent for specific diseases, its application as a tool for studying biological processes, and its development as a diagnostic or imaging agent. Further studies are needed to elucidate its precise mechanism of action and identify additional biological targets. Additionally, the synthesis of 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one and its derivatives can be further optimized to improve their pharmacological properties and increase their availability for research purposes. Overall, 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one represents a promising area of research in the field of medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one involves a multi-step reaction sequence that begins with the reaction of 5-methyl-1H-tetrazole-1-carboxylic acid with 3-(2-aminoethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to cyclization using a reagent such as trifluoroacetic anhydride (TFAA) to form the spirocyclic structure. The final product can be further modified to introduce functional groups or alter its pharmacological properties.

properties

IUPAC Name

9-[3-(5-methyltetrazol-1-yl)benzoyl]-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-12-19-20-21-23(12)14-5-2-4-13(10-14)15(24)22-8-3-6-17(7-9-22)11-18-16(25)26-17/h2,4-5,10H,3,6-9,11H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMICFBWOYIJXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCCC4(CC3)CNC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.